molecular formula C29H18N4S B15250537 2-(5-(4-(Diphenylamino)styryl)thiophen-2-yl)ethene-1,1,2-tricarbonitrile

2-(5-(4-(Diphenylamino)styryl)thiophen-2-yl)ethene-1,1,2-tricarbonitrile

Cat. No.: B15250537
M. Wt: 454.5 g/mol
InChI Key: OWZNKJCKQYFHGR-DTQAZKPQSA-N
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Description

2-(5-(4-(Diphenylamino)styryl)thiophen-2-yl)ethene-1,1,2-tricarbonitrile is an organic compound known for its unique electronic properties. This compound is often utilized in the field of organic electronics, particularly in the development of organic solar cells and other optoelectronic devices .

Preparation Methods

The synthesis of 2-(5-(4-(Diphenylamino)styryl)thiophen-2-yl)ethene-1,1,2-tricarbonitrile typically involves a multi-step process. One common method includes the reaction of 4-(diphenylamino)benzaldehyde with thiophene-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with malononitrile under basic conditions to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for larger scale production and higher yields .

Chemical Reactions Analysis

2-(5-(4-(Diphenylamino)styryl)thiophen-2-yl)ethene-1,1,2-tricarbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified electronic properties .

Mechanism of Action

The mechanism by which 2-(5-(4-(Diphenylamino)styryl)thiophen-2-yl)ethene-1,1,2-tricarbonitrile exerts its effects is primarily through its electronic properties. The compound has a deep highest-occupied molecular orbital (HOMO) level, which leads to a high open-circuit voltage in organic solar cells. This property is crucial for the efficient conversion of light into electrical energy. Additionally, the compound’s structure allows for efficient intramolecular charge transfer, which is essential for its use in optoelectronic devices .

Comparison with Similar Compounds

2-(5-(4-(Diphenylamino)styryl)thiophen-2-yl)ethene-1,1,2-tricarbonitrile is unique due to its combination of electron-donating diphenylamino and electron-withdrawing tricarbonitrile groups, which provide it with distinct electronic properties. Similar compounds include:

These compounds share some properties with this compound but differ in their specific applications and efficiencies.

Properties

Molecular Formula

C29H18N4S

Molecular Weight

454.5 g/mol

IUPAC Name

2-[5-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]thiophen-2-yl]ethene-1,1,2-tricarbonitrile

InChI

InChI=1S/C29H18N4S/c30-19-23(20-31)28(21-32)29-18-17-27(34-29)16-13-22-11-14-26(15-12-22)33(24-7-3-1-4-8-24)25-9-5-2-6-10-25/h1-18H/b16-13+

InChI Key

OWZNKJCKQYFHGR-DTQAZKPQSA-N

Isomeric SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)/C=C/C4=CC=C(S4)C(=C(C#N)C#N)C#N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(S4)C(=C(C#N)C#N)C#N

Origin of Product

United States

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